molecular formula C13H18N2O3S2 B5843296 N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5843296
M. Wt: 314.4 g/mol
InChI Key: CPVILRMOMSHPQF-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a cyclopropyl group, a thiophene-2-sulfonyl group, and a piperidine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl chloride This intermediate is then reacted with piperidine-4-carboxamide under basic conditions to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is similar to other sulfonamide-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c16-13(14-11-3-4-11)10-5-7-15(8-6-10)20(17,18)12-2-1-9-19-12/h1-2,9-11H,3-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVILRMOMSHPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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